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Introduction
WIN 51708, more commonly known as Disoxaril (WIN 51711), is a pioneering antiviral

compound developed by Sterling-Winthrop Pharmaceuticals in the 1980s.[1][2] It emerged from

a dedicated research program aimed at identifying inhibitors of picornavirus replication.[1] This

technical guide provides an in-depth overview of the discovery, mechanism of action, and key

experimental data related to Disoxaril and its analogs, intended for professionals in the field of

virology and drug development.

Discovery and Development
The discovery of Disoxaril was a result of a conventional drug discovery approach at Sterling-

Winthrop, focusing on screening compounds for their ability to inhibit the replication of

picornaviruses, a large family of RNA viruses responsible for a range of human diseases

including the common cold (rhinoviruses) and more severe illnesses like poliomyelitis and

myocarditis (enteroviruses).[1] The "WIN" series of compounds, including Disoxaril, were

identified as potent and broad-spectrum inhibitors of these viruses.[1][2]

Early studies demonstrated that Disoxaril was highly effective in vitro against a wide range of

rhinovirus and enterovirus serotypes.[3][4] This promising preclinical profile led to further

investigation into its mechanism of action and structure-activity relationships, paving the way

for the design of more potent and pharmacokinetically favorable analogs.[5][6]
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Mechanism of Action
Disoxaril exerts its antiviral effect through a unique and highly specific mechanism. It is a

capsid-binding agent, meaning it directly interacts with the viral particle itself.[7] The compound

lodges into a hydrophobic pocket located within the viral capsid protein VP1.[7][8] This binding

event stabilizes the viral capsid, preventing the conformational changes necessary for the virus

to uncoat and release its RNA genome into the host cell.[7][9] By inhibiting this crucial early

step in the viral life cycle, Disoxaril effectively halts viral replication.

The availability of atomic resolution data from X-ray crystallography has been instrumental in

understanding the precise interaction between Disoxaril and the viral capsid, guiding the design

of new and improved antiviral agents.[1]
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Mechanism of action of Disoxaril.

Quantitative Antiviral Activity
The antiviral potency of Disoxaril has been extensively evaluated against a broad panel of

picornaviruses using various in vitro assays. The data presented below summarizes its activity,

primarily in terms of Minimum Inhibitory Concentration (MIC), 50% Inhibitory Concentration

(IC50), and 50% Effective Concentration (EC50).
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Table 1: Antiviral Activity of Disoxaril (WIN 51711)
Against Enteroviruses

Virus
Serotype

Assay
Type

Cell Line
MIC
(µg/mL)

IC50 (µM)
EC50
(µM)

Referenc
e

Poliovirus

Type 1

Plaque

Reduction
HeLa 0.03 - - [3]

Poliovirus

Type 2

Plaque

Reduction
HeLa 0.01 - - [3]

Coxsackiev

irus A9

Plaque

Reduction
HeLa 0.04 - - [3]

Coxsackiev

irus A21

Plaque

Reduction
HeLa 0.02 - - [3]

Coxsackiev

irus B1

Plaque

Reduction
HeLa 0.03 - - [3]

Echovirus

6

Plaque

Reduction
HeLa 0.17 - - [3]

Echovirus

9

Plaque

Reduction
HeLa 0.01 - - [3]

Echovirus

11

Plaque

Reduction
HeLa 0.004 - - [3]

Enterovirus

70

Plaque

Reduction
HeLa 0.03 - - [3]

Table 2: Antiviral Activity of Disoxaril (WIN 51711)
Against Rhinoviruses
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Virus
Serotype

Assay
Type

Cell Line
MIC
(µg/mL)

IC50 (µM)
EC50
(µM)

Referenc
e

Rhinovirus

1A

Plaque

Reduction
HeLa 0.04 - - [3]

Rhinovirus

1B

Plaque

Reduction
HeLa 0.02 - - [3]

Rhinovirus

2

Plaque

Reduction
HeLa 0.02 - 2.35 [3][7]

Rhinovirus

14

Plaque

Reduction
HeLa 0.01 1.5 1.76 [3][7]

Rhinovirus

21

Plaque

Reduction
HeLa 0.01 - - [3]

Rhinovirus

22

Plaque

Reduction
HeLa 0.01 - - [3]

Rhinovirus

39

Plaque

Reduction
HeLa 0.004 - - [3]

Rhinovirus

50

Plaque

Reduction
HeLa 0.01 - - [3]

... (33

serotypes

total)

Plaque

Reduction
HeLa 0.004 - 6.2 - - [3]

Table 3: Cytotoxicity of Disoxaril (WIN 51711)
Cell Line Assay Type CC50 (µM) Reference

HeLa Cell Viability 21 [7]

HeLa Cell Viability 37 [7]

RD Cell Viability 167.39 [7]

Experimental Protocols
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The primary assays used to determine the antiviral activity of Disoxaril are the plaque reduction

assay and the virus yield reduction assay.

Plaque Reduction Assay
This assay is a quantitative method to determine the number of infectious virus particles

(plaque-forming units, PFU) in a sample.
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Workflow for a Plaque Reduction Assay.
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Detailed Methodology:

Cell Culture: HeLa or other susceptible cells are seeded in 6-well or 24-well plates and

incubated until a confluent monolayer is formed.[10][11]

Virus and Compound Preparation: Serial dilutions of the picornavirus stock and Disoxaril are

prepared in a suitable medium.[10]

Infection: The cell culture medium is removed, and the monolayers are inoculated with the

virus in the presence of varying concentrations of Disoxaril. A virus-only control and a cell-

only control are included.

Adsorption: The virus is allowed to adsorb to the cells for a defined period (e.g., 1 hour) at

the appropriate temperature (e.g., 33°C for rhinoviruses).

Overlay: After adsorption, the inoculum is removed, and the cell monolayer is covered with a

semi-solid overlay medium (e.g., containing agarose or carboxymethylcellulose) with the

corresponding concentration of Disoxaril. This restricts the spread of progeny virus to

adjacent cells, leading to the formation of localized plaques.

Incubation: The plates are incubated for a period sufficient for plaques to develop (typically

2-5 days).

Visualization and Quantification: The cells are fixed and stained with a dye such as crystal

violet, which stains living cells but not the dead cells within the plaques. The plaques are

then counted, and the concentration of Disoxaril that inhibits plaque formation by 50% (IC50)

or the minimum concentration that inhibits visible plaques (MIC) is determined.[11]

Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral

compound.
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Workflow for a Virus Yield Reduction Assay.

Detailed Methodology:

Infection: Monolayers of susceptible cells are infected with a picornavirus at a specific

multiplicity of infection (MOI).
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Treatment: Following infection, the cells are treated with various concentrations of Disoxaril.

Incubation: The treated, infected cells are incubated for a period that allows for one complete

viral replication cycle.

Harvesting: After incubation, the cell culture supernatant and/or the cells themselves are

harvested. The cells are typically subjected to freeze-thaw cycles to release intracellular

virions.

Titration: The harvested material, containing the progeny virus, is serially diluted and used to

infect fresh cell monolayers in a plaque assay or a TCID50 (50% Tissue Culture Infectious

Dose) assay to determine the virus titer.

Analysis: The virus titers from the Disoxaril-treated samples are compared to the untreated

control to calculate the percent reduction in virus yield. The concentration of the compound

that reduces the virus yield by 50% (EC50) or 90% (EC90) is then determined.[12]

Structure-Activity Relationship (SAR)
Following the discovery of Disoxaril, extensive research was conducted to explore the

structure-activity relationship of this class of compounds. Modifications were made to various

parts of the molecule, including the isoxazole ring, the central aliphatic chain, and the terminal

phenyl-oxazoline moiety.[5][6] These studies revealed that the length and flexibility of the

aliphatic chain were critical for activity against different rhinovirus serotypes.[6] For example,

the introduction of conformational constraints, such as double or triple bonds in the chain, had

a significant impact on the antiviral spectrum.[6]

Furthermore, replacement of the oxazoline ring with a tetrazole group was investigated to

address potential acid lability. This led to the development of analogs with improved broad-

spectrum activity.[5] These SAR studies, in conjunction with X-ray crystallography data,

provided a detailed understanding of the binding pocket and guided the rational design of

second-generation picornavirus capsid binders with enhanced potency and pharmacokinetic

properties.

Conclusion
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Disoxaril (WIN 51711) represents a landmark in the discovery of antiviral agents targeting

picornaviruses. Its unique mechanism of action, involving the stabilization of the viral capsid to

prevent uncoating, opened up a new avenue for antiviral drug development. The extensive in

vitro data demonstrates its potent and broad-spectrum activity against a wide range of clinically

relevant enteroviruses and rhinoviruses. The detailed experimental protocols for plaque

reduction and virus yield reduction assays remain the gold standard for evaluating the in vitro

efficacy of such compounds. The legacy of the Disoxaril discovery and development program

continues to influence the design and synthesis of novel antiviral therapies for picornavirus

infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.mdpi.com/2076-3417/10/18/6511
https://antiviral.creative-diagnostics.com/virus-yield-reduction-assays.html
https://www.benchchem.com/product/b1683591#win-51708-discovery-and-development
https://www.benchchem.com/product/b1683591#win-51708-discovery-and-development
https://www.benchchem.com/product/b1683591#win-51708-discovery-and-development
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683591?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

